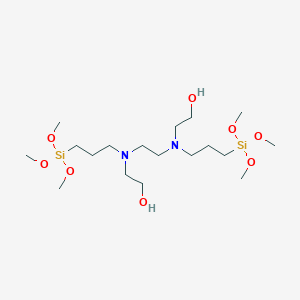N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine
CAS No.: 214362-07-9
Cat. No.: VC3733622
Molecular Formula: C18H44N2O8Si2
Molecular Weight: 472.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 214362-07-9 |
|---|---|
| Molecular Formula | C18H44N2O8Si2 |
| Molecular Weight | 472.7 g/mol |
| IUPAC Name | 2-[2-[2-hydroxyethyl(3-trimethoxysilylpropyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]ethanol |
| Standard InChI | InChI=1S/C18H44N2O8Si2/c1-23-29(24-2,25-3)17-7-9-19(13-15-21)11-12-20(14-16-22)10-8-18-30(26-4,27-5)28-6/h21-22H,7-18H2,1-6H3 |
| Standard InChI Key | AFHXHUBTTHIEHJ-UHFFFAOYSA-N |
| SMILES | CO[Si](CCCN(CCN(CCC[Si](OC)(OC)OC)CCO)CCO)(OC)OC |
| Canonical SMILES | CO[Si](CCCN(CCN(CCC[Si](OC)(OC)OC)CCO)CCO)(OC)OC |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine is an organosilicon compound with multiple functional groups. It is identified by several key parameters:
The compound is also known by several synonyms, including:
-
2-[2-[2-hydroxyethyl(3-trimethoxysilylpropyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]ethanol
-
2-Oxa-7,10-diaza-3-siladodecan-12-ol,7-(2-hydroxyethyl)-3,3-dimethoxy-10-[3-(trimethoxysilyl)propyl]-
-
7-(2-Hydroxyethyl)-3,3-dimethoxy-10-(3-(trimethoxysilyl)propyl)-2-oxa-7,10-diaza-3-siladodecan-12-ol
Structural Features
The molecular structure of N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine consists of an ethylenediamine core with four substituents:
-
Two hydroxyethyl groups attached to the nitrogen atoms
-
Two trimethoxysilylpropyl groups also attached to the nitrogen atoms
This creates a molecule with:
-
Two tertiary amine centers
-
Two terminal hydroxyl groups
-
Two silicon centers, each with three methoxy groups
-
A flexible carbon backbone
The compound's structure makes it conformationally flexible, as indicated by PubChem's notation that "conformer generation is disallowed since too flexible" .
Physical and Chemical Properties
Physical State and Appearance
N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine is typically encountered as a liquid, often formulated as a solution in methanol at concentrations of 66-68% .
Key Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value | Reference |
|---|---|---|
| Flash Point | 11°C | |
| Specific Gravity | 0.98 | |
| Hydrolytic Sensitivity | 7 (reacts slowly with moisture/water) | |
| Molecular Weight | 472.7 g/mol | |
| Physical State | Liquid |
Chemical Reactivity
The trimethoxysilyl groups in the molecule are susceptible to hydrolysis, which is a defining aspect of the compound's chemical behavior. With a hydrolytic sensitivity rating of 7, the compound reacts slowly with moisture or water . This property is particularly important as it relates to:
-
Storage requirements: The compound must be stored in moisture-free conditions to prevent premature hydrolysis
-
Application mechanisms: The controlled hydrolysis often forms the basis for its use in various applications
-
Safety considerations: Hydrolysis can release methanol, contributing to handling hazards
Structural Relationship to Similar Compounds
Comparison with N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine
N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine is structurally related to N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine (CAS: 68845-16-9) . The key difference between these compounds is:
-
Our target compound contains two additional hydroxyethyl groups attached to the nitrogen atoms
-
The related compound has secondary amine centers instead of tertiary amines
This structural difference results in:
-
Different hydrogen bonding capabilities
-
Modified reactivity patterns
-
Altered solubility profiles
-
Different applications based on the functional group reactivity
Structural Implications for Reactivity
The presence of both hydroxyethyl and trimethoxysilyl groups in N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine creates a molecule with:
-
Hydrolyzable silicon-methoxy bonds that can react to form silanol groups
-
Hydroxyl groups that can participate in hydrogen bonding or be derivatized
-
Tertiary amine centers that can function as bases or nucleophiles
-
A flexible carbon backbone allowing conformational adaptability
These structural features contribute to the compound's reactivity profile and determine its suitability for various applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume